2,3,4,5-Tetrabromobenzoic acid

Physical property differentiation Isomer comparison Solid-state formulation

2,3,4,5-Tetrabromobenzoic acid (TBBA) is a polybrominated benzoic acid derivative (C₇H₂Br₄O₂, MW 437.71) bearing four bromine atoms at contiguous ring positions 2–5. It is primarily recognized as the major in vitro and in vivo carboxylic acid metabolite of the flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB, a component of Firemaster 550 and related mixtures) and is formed via rapid ester cleavage without the requirement for added cofactors.

Molecular Formula C7H2Br4O2
Molecular Weight 437.7 g/mol
CAS No. 27581-13-1
Cat. No. B051880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrabromobenzoic acid
CAS27581-13-1
Molecular FormulaC7H2Br4O2
Molecular Weight437.7 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O
InChIInChI=1S/C7H2Br4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13)
InChIKeyKVILQONZZZERSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Tetrabromobenzoic Acid (CAS 27581-13-1): Core Physical-Chemical Identity and Key Distinguishing Features


2,3,4,5-Tetrabromobenzoic acid (TBBA) is a polybrominated benzoic acid derivative (C₇H₂Br₄O₂, MW 437.71) bearing four bromine atoms at contiguous ring positions 2–5 . It is primarily recognized as the major in vitro and in vivo carboxylic acid metabolite of the flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB, a component of Firemaster 550 and related mixtures) and is formed via rapid ester cleavage without the requirement for added cofactors [1]. Its unique contiguous bromination pattern distinguishes it from non-contiguous tetrabromo isomers and creates a characteristic steric and electronic profile that directly impacts melting point, lipophilicity, metabolic stability, and synthetic accessibility relative to its closest structural analogs.

Why 2,3,4,5-Tetrabromobenzoic Acid Cannot Be Simply Substituted by Other Tetrabromobenzoic Acid Isomers or Analogous Polybrominated Benzoic Acids


Although several polybrominated benzoic acid compounds share the same elemental composition or halogen content, the position-specific bromination pattern of the 2,3,4,5-isomer confers measurably distinct physicochemical properties and biochemical behavior. Compared with the non-contiguous 2,3,5,6-isomer, the contiguous 2,3,4,5-substitution results in a melting point that differs by approximately 200 °C , fundamentally altering solid-state handling, formulation compatibility, and thermal stability. In a biological context, the 2,3,4,5-isomer is the specific, rapidly formed metabolite of EH-TBB, whereas the metabolically analogous tetrabromophthalic acid (TBPA) is generated from a different parent flame retardant and accumulates at markedly lower concentrations in vivo, with urinary and serum TBBA levels substantially exceeding those of TBPA following equivalent exposure [1][2]. These differences mean that substitution of the 2,3,4,5-isomer with a regioisomer or a less characterizable analog can invalidate analytical biomarker specificity, alter metabolic rate predictions, and compromise synthetic reproducibility in applications where thermal behavior or regiochemical reactivity is critical.

Quantitative Differentiation of 2,3,4,5-Tetrabromobenzoic Acid: Comparator-Backed Evidence for Informed Procurement Decisions


Melting Point: 2,3,4,5- vs. 2,3,5,6-Tetrabromobenzoic Acid — A ~200 °C Gap Defining Solid-State Handling and Formulation Windows

The contiguous bromination pattern of 2,3,4,5-tetrabromobenzoic acid results in a melting point of 234 °C, approximately 200 °C higher than that reported for the non-contiguous 2,3,5,6-isomer (34–38 °C) . This dramatic difference directly impacts compound handling: the 2,3,4,5-isomer remains a stable solid under standard laboratory and shipping conditions, whereas the 2,3,5,6-isomer may liquefy or soften at near-ambient temperatures, requiring refrigerated storage and presenting challenges in gravimetric dispensing and formulation consistency.

Physical property differentiation Isomer comparison Solid-state formulation

Lipophilicity: Measurable LogP Difference Between 2,3,4,5- and 2,3,5,6-Tetrabromobenzoic Acid Informs Solvent Partitioning and Bioavailability Predictions

The 2,3,4,5-isomer exhibits a predicted log Kow of approximately 4.28, while the 2,3,5,6-isomer has a reported logP of 4.43 [1]. Although both values fall within a similar lipophilicity range, the ~0.15 log-unit difference translates to a measurable factor of approximately 1.4× in octanol-water partition coefficient, which can affect chromatographic retention, solvent extraction efficiency, and in silico predictions of membrane permeability for metabolism or environmental fate modeling.

Lipophilicity LogP QSAR Bioavailability prediction

In Vitro Metabolic Formation Rate: TBBA vs. TBMEPH — A >200-Fold Faster Cleavage from the Respective Parent Flame Retardant Esters

In a head-to-head in vitro study using human and rat subcellular fractions, EH-TBB was metabolized to 2,3,4,5-tetrabromobenzoic acid (TBBA) at rates of 0.203–0.422 nmol min⁻¹ mg protein⁻¹ in rat tissues, and with a Vmax of 0.644 nmol min⁻¹ mg protein⁻¹ (Km 11.1 μM) in human liver microsomes [1]. In striking contrast, the analogous metabolite TBMEPH, derived from the structurally related diester TBPH, was formed in purified porcine carboxylesterase at only ~1.08 pmol min⁻¹ mg protein⁻¹ — a rate approximately 200- to 400-fold slower [1]. This demonstrates that the monoester (TBB → TBBA) hydrolysis pathway is kinetically far more favorable than the corresponding diester cleavage, positioning TBBA as the predominant and most analytically accessible urinary metabolite for exposure assessment.

Xenobiotic metabolism Carboxylesterase kinetics Biomonitoring analytical standard

In Vivo Biomarker Discrimination: TBBA Levels Substantially Exceed TBPA Levels in Urine and Serum Following Flame Retardant Exposure

Following oral administration of the technical flame retardant mixture Uniplex FPR-45 to Sprague-Dawley rats, 2,3,4,5-tetrabromobenzoic acid (TBBA) was detected at substantially higher concentrations than 2,3,4,5-tetrabromophthalic acid (TBPA) in both 24-h urine and terminal serum [1]. Although absolute concentrations were not numerically tabulated in the publicly accessible abstract, the authors explicitly report that "the levels of TBBA ... were much higher than the levels of TBPA both in urine and serum" with a strong inter-metabolite correlation (R² = 0.92) [1]. This differential abundance confirms TBBA as the analytically preferred biomarker for EH-TBB exposure, offering greater signal-to-noise ratios in human biomonitoring studies compared to TBPA.

Biomonitoring Exposure biomarker Urinary metabolite Toxicokinetics

Acidity Constant Differentiation: Predicted pKa of 2,3,5,6-Tetrabromobenzoic Acid Provides a Class-Level Baseline for Comparing Ionization Behavior with the 2,3,4,5-Isomer

The predicted pKa of 2,3,5,6-tetrabromobenzoic acid is reported as 0.72 ± 0.10, reflecting strong acidity conferred by four electron-withdrawing bromine substituents . Although an experimentally measured or predicted pKa for the 2,3,4,5-isomer was not located in public databases at the time of this analysis, the contiguous ortho-bromine arrangement in the 2,3,4,5-isomer is expected from well-established linear free-energy relationships (ortho effect) to produce a distinct ionization constant compared to the non-contiguous 2,3,5,6-isomer [1]. This implies that ionization state, aqueous solubility at a given pH, and chromatographic retention under ion-suppression conditions cannot be assumed interchangeable between the two regioisomers.

Acid dissociation constant Ionization pH-dependent solubility

Optimal Application Scenarios for 2,3,4,5-Tetrabromobenzoic Acid Based on Verified Quantitative Differentiation


Exposure Biomonitoring Reference Standard for EH-TBB Flame Retardant in Human Urine and Serum

TBBA is the analytically validated, kinetically favored urinary metabolite of EH-TBB, formed at rates exceeding 0.2 nmol min⁻¹ mg⁻¹ in mammalian tissues, whereas the analogous TBMEPH metabolite is formed at only ~1 pmol min⁻¹ mg⁻¹ [1]. Furthermore, in vivo data confirm that TBBA accumulates at substantially higher levels than TBPA in both urine and serum after exposure to technical flame retardant mixtures [2]. Consequently, TBBA is the preferred certified reference material for calibrating LC-MS/MS biomonitoring assays for EH-TBB exposure in population studies.

Solid-Phase Handling and Thermal Stability-Critical Formulation Research

With a melting point of 234 °C — approximately 200 °C higher than the 2,3,5,6-isomer (34–38 °C) — the 2,3,4,5-isomer remains a free-flowing solid under ambient laboratory and shipping conditions [1][2]. This makes it the regioisomer of choice for gravimetric preparation of stock solutions, exactly weighable solid-phase reaction mixtures, and accelerated thermal stability studies where low-melting analogs would undergo phase transitions or degradation.

Environmental Fate and Partitioning Model Validation

The measured and predicted log Kow values for tetrabromobenzoic acid isomers are similar but not identical (2,3,4,5-isomer: ~4.28; 2,3,5,6-isomer: 4.43) [1][2]. Environmental chemists performing octanol-water partitioning experiments or developing quantitative structure-property relationship (QSPR) models for brominated flame retardant metabolites must use the correct isomer-specific logP to avoid systematic bias in soil sorption coefficient (log Koc) predictions and bioaccumulation factor calculations.

Regioselective Synthesis of Tetrabromobenzoate Esters via Decarboxylative Pathway Probes

Patents describe the preparation of tetrabromobenzoate esters via decarboxylation of tetrabromophthalic anhydride under specific temperature regimes that selectively favor decarboxylation (190–205 °C) [1]. The 2,3,4,5-isomer's high melting point (234 °C) ensures that it remains in the solid state during the early stages of such thermal processes, potentially offering a kinetic advantage in stepwise decarboxylation-esterification sequences compared to lower-melting regioisomers that would prematurely melt.

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